molecular formula C10H13BrS B572007 2-(S-Propylthiomethyl)-1-bromobenzene CAS No. 1248980-51-9

2-(S-Propylthiomethyl)-1-bromobenzene

Cat. No.: B572007
CAS No.: 1248980-51-9
M. Wt: 245.178
InChI Key: OLCUZCFMPXOVMU-UHFFFAOYSA-N
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Description

2-(S-Propylthiomethyl)-1-bromobenzene is a specialized organic compound with the CAS Registry Number 1248980-51-9 . It has a molecular formula of C 10 H 13 BrS and a molecular weight of 245.18 g/mol . This benzene derivative is characterized by a bromine substituent at the 1-position and an S-propylthiomethyl group at the 2-position, a structure that can be represented by the SMILES notation CCCSCC1=CC=CC=C1Br . As a building block in organic synthesis, this bromo- and sulfur-containing compound is a valuable precursor for various chemical transformations. The bromine atom is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl structures found in advanced materials and pharmaceutical intermediates . Concurrently, the sulfur atom within the molecule provides a potential coordination site for metal catalysts or can be utilized in the synthesis of more complex sulfur-containing molecules . Researchers can leverage this compound in the synthesis of polysubstituted benzenes, where the order of introducing substituents is critical for achieving the desired target molecule . All products are for research use only and are not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(propylsulfanylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCUZCFMPXOVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681102
Record name 1-Bromo-2-[(propylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248980-51-9
Record name 1-Bromo-2-[(propylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Transformations Involving 2 S Propylthiomethyl 1 Bromobenzene

Investigation of Metal-Catalyzed Reaction Mechanisms for Carbon-Sulfur and Carbon-Carbon Bond Formation.

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-S and C-C bonds, with applications ranging from materials science to medicinal chemistry. The participation of 2-(S-Propylthiomethyl)-1-bromobenzene in these reactions offers insights into the fundamental steps of the catalytic cycles.

Oxidative Addition and Reductive Elimination in Cross-Coupling Cycles.acs.orgwikipedia.org

A cornerstone of many cross-coupling reactions is the sequence of oxidative addition and reductive elimination at a metal center, typically palladium or nickel. wikipedia.orgnih.gov In the context of this compound, the catalytic cycle for C-S or C-C bond formation generally begins with the oxidative addition of the aryl bromide to a low-valent metal complex, such as Pd(0). This step involves the cleavage of the C-Br bond and the formation of a new organometallic intermediate where the metal has been oxidized, for example, to Pd(II). wikipedia.orglibretexts.org

The general mechanism for metal-catalyzed arylation of thiols involves the oxidative insertion of a metal catalyst into the aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the final product. acsgcipr.org For less easily reduced substrates, the coupling mechanism can rely on two-electron elementary steps involving a Fe0/FeII redox couple, proceeding through an oxidative addition/reductive elimination sequence. acs.org

Following oxidative addition, a transmetalation step (in the case of C-C coupling with an organometallic reagent) or coordination of a thiol (for C-S coupling) occurs. The final key step is reductive elimination, where the newly formed C-C or C-S bond is created, and the metal catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong. wikipedia.org

Table 1: Key Steps in Metal-Catalyzed Cross-Coupling of this compound

StepDescriptionMetal Oxidation State Change
Oxidative Addition The C-Br bond of this compound adds to the metal center.Increases (e.g., Pd(0) → Pd(II))
Transmetalation/Coordination The coupling partner (e.g., an organometallic reagent or a thiol) coordinates to the metal center.No change
Reductive Elimination The desired C-C or C-S bond is formed, and the product is released from the metal center.Decreases (e.g., Pd(II) → Pd(0))

Role of Specific Ligands and Bases in Catalytic Pathways.acs.org

The choice of ligands and bases is critical in metal-catalyzed cross-coupling reactions, as they significantly influence the efficiency and selectivity of the catalytic process. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center and modulate its electronic and steric properties. researchgate.netnih.gov

For instance, electron-rich and sterically bulky ligands can facilitate the oxidative addition step by increasing the electron density on the metal, making it more nucleophilic. nih.gov They also promote the reductive elimination step. nih.gov The development of specialized ligands, such as bulky dialkylbiarylphosphines, has been a major advancement in palladium-catalyzed cross-coupling, enhancing the rates of elementary steps like oxidative addition and reductive elimination. nih.gov In some iron-catalyzed cross-couplings, Hammett analysis has shown that both oxidative addition and reductive elimination steps are faster for electrophiles substituted with electron-withdrawing groups. acs.org

Bases play a crucial role, often by deprotonating a pro-nucleophile (like a thiol) to generate the active nucleophile for the coupling reaction. acsgcipr.org The strength and nature of the base can affect the reaction rate and the lifetime of the catalyst. In some palladium-catalyzed C-S cross-coupling reactions, the use of soluble bases has been shown to be effective, particularly when combined with monophosphine ligands. acs.org

Radical Anion and Single Electron Transfer (SET) Mechanisms in Aryl Thioether Synthesis.researchgate.net

Beyond the well-established two-electron pathways in metal catalysis, radical mechanisms offer alternative routes for the synthesis of aryl thioethers. Single Electron Transfer (SET) is a key process in these mechanisms, where an electron is transferred from a donor to an acceptor molecule, generating radical intermediates. researchgate.net

In the context of aryl halide functionalization, an SET from a reductant (which can be a photoexcited species or a metal complex in a low oxidation state) to the aryl bromide can lead to the formation of a radical anion. This radical anion can then fragment to produce an aryl radical and a bromide anion. The resulting aryl radical can then be trapped by a sulfur-based nucleophile to form the desired aryl thioether. Recent research has demonstrated that tetramethylthiourea (B1220291) can act as both a sulfur source and a photoreductant, activating aryl halides via SET upon excitation with light. researchgate.net

Photoinduced Electron Transfer (PET) Mechanisms in Aryl Halide Functionalization.wikipedia.org

Photoinduced Electron Transfer (PET) is a powerful tool in modern organic synthesis, allowing for the activation of stable molecules like aryl halides under mild conditions. almacgroup.com In a typical PET process involving an aryl halide, a photosensitizer absorbs light and is promoted to an excited state. In this excited state, the photosensitizer can act as a potent single-electron donor or acceptor. nih.gov

For the functionalization of an aryl bromide like this compound, an excited-state photosensitizer can transfer an electron to the aryl bromide, leading to the formation of a radical anion, which then cleaves to an aryl radical. fudan.edu.cn This aryl radical can then engage in various bond-forming reactions. The PET process is a key fluorescence response mechanism involving electron transfer between an excited electron donor and an electron acceptor. researchgate.net The efficiency of PET-based transformations depends on the redox potentials of the involved species in their ground and excited states. ursinus.edu

Intramolecular Reactivity Pathways and Cyclization Mechanisms, including Benzo[b]thiophene Formation.rsc.org

The presence of both an aryl halide and a tethered nucleophilic sulfur atom in this compound makes it an ideal substrate for studying intramolecular cyclization reactions to form benzo[b]thiophenes. These heterocyclic scaffolds are important in medicinal chemistry and materials science. organic-chemistry.org

One common strategy for this transformation involves the formation of an aryl radical or an aryne intermediate, which is then trapped intramolecularly by the sulfur atom. For example, treatment of a similar ortho-bromoaryl substrate with a strong base can generate a benzyne (B1209423) intermediate, which then undergoes nucleophilic attack by the tethered sulfide (B99878) to form the benzo[b]thiophene ring system.

Alternatively, radical cyclization pathways can be employed. A novel route to 2,3-substituted benzo[b]thiophenes involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.govfigshare.com Another approach utilizes an electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.gov The reaction of 2-alkynylanisoles/sulfides with SOCl2 and DMSO can also lead to the formation of 3-(methylthio)-benzo[b]thiophenes through intramolecular cyclization. researchgate.net

Influence of the Ortho-Substituent (S-Propylthiomethyl) on Aromatic Reactivity and Selectivity.

The S-propylthiomethyl group at the ortho position of the bromobenzene (B47551) ring exerts significant electronic and steric effects that influence the reactivity and selectivity of the aromatic ring in various reactions.

Sterically, the S-propylthiomethyl group is relatively bulky. This steric hindrance can disfavor reactions at the adjacent ortho position (the C6 position) and can influence the conformation of the molecule, which in turn can affect its reactivity in intramolecular reactions. In electrophilic aromatic substitution, the presence of an activating group directs the reaction to the ortho or para position. libretexts.org

Table 2: Summary of Ortho-Substituent Effects

EffectDescriptionInfluence on Reactivity/Selectivity
Electronic (Resonance) Donation of sulfur lone pair electrons to the aromatic ring.Activates ortho and para positions for electrophilic substitution.
Electronic (Inductive) Electron withdrawal due to the electronegativity of sulfur.Deactivates the aromatic ring towards electrophilic substitution.
Steric Hindrance The bulkiness of the S-propylthiomethyl group.Can hinder reactions at the adjacent ortho position and influence conformational preferences.

Reactivity Spectrum and Diverse Chemical Transformations of 2 S Propylthiomethyl 1 Bromobenzene

Transformations at the Aryl Bromide Functionality

The carbon-bromine bond on the aromatic ring is a key site for transformations, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, as well as functionalization through metalation or substitution reactions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the aryl bromide position. nih.gov The aryl bromide of 2-(S-Propylthiomethyl)-1-bromobenzene can readily participate in several named reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation): This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, to form a biaryl structure. nih.govnih.govresearchgate.nettcichemicals.com The reaction typically proceeds under mild conditions with high functional group tolerance. nih.govtcichemicals.com A typical catalytic system involves a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the formation of aryl amines by coupling the aryl bromide with primary or secondary amines in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.orgwikipedia.org The development of various generations of catalysts and sterically hindered phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under relatively mild conditions. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orgyoutube.com

Ullmann Condensation (C-O, C-N, C-S Bond Formation): The Ullmann reaction is a copper-promoted conversion of aryl halides to form aryl ethers, amines, or thioethers. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern methods utilize soluble copper catalysts with various ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgmdpi.com For C-O bond formation, the aryl bromide is coupled with an alcohol or phenol (B47542). For C-S bond formation, a thiol is used as the coupling partner. bohrium.comresearchgate.net

Reaction NameBond FormedTypical Catalyst/MetalTypical LigandTypical BaseTypical Solvent
Suzuki-Miyaura C-CPd(OAc)₂, Pd(PPh₃)₄PPh₃, PCy₃, SPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, H₂O
Buchwald-Hartwig C-NPd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Ullmann C-O, C-N, C-SCuI, Cu₂O, CuO-NPsPhenanthroline, L-prolineK₂CO₃, Cs₂CO₃, KOHDMF, NMP, Toluene

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position. uwindsor.caorganic-chemistry.org

In this compound, the S-propylthiomethyl group can act as a DMG. The sulfur atom, being a Lewis base, can coordinate with the lithium atom of a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). wikipedia.org This coordination directs the deprotonation specifically to the C6 position, which is ortho to the S-propylthiomethyl group. The resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide variety of electrophiles, introducing a new substituent at the C6 position with high regioselectivity.

The general sequence is as follows:

Coordination of the organolithium reagent to the sulfur atom.

Deprotonation at the ortho position (C6) to form a stabilized aryllithium intermediate.

Reaction of the aryllithium species with an added electrophile ("quenching").

Electrophile (E+)Reagent ExampleResulting Functional Group
Carbon dioxide CO₂(s)Carboxylic acid (-COOH)
Aldehydes/Ketones RCHO / RCOR'Secondary/Tertiary alcohol
Alkyl halides CH₃IMethyl group (-CH₃)
Disulfides (PhS)₂Thiophenyl group (-SPh)
Silyl halides Me₃SiClTrimethylsilyl group (-SiMe₃)
Boronic esters (i-PrO)₃BBoronic acid pinacol (B44631) ester

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, bromide). libretexts.orgdalalinstitute.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the S-propylthiomethyl group is not a strong electron-withdrawing group. Therefore, the benzene (B151609) ring is not sufficiently activated to undergo SₙAr reactions under standard, mild conditions. Forcing this substitution would likely require very harsh conditions (high temperature and pressure) or extremely powerful nucleophiles. Under such conditions, an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate might occur. youtube.com

Reactivity of the S-Propylthiomethyl Group

The thioether linkage in the S-propylthiomethyl side chain offers a distinct set of reactive possibilities, primarily centered on the nucleophilic and redox-active nature of the sulfur atom.

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic properties and steric bulk of the side chain. The oxidation is typically achieved using common oxidizing agents.

Oxidation to Sulfoxide: Controlled oxidation, often performed at low temperatures, can selectively yield the sulfoxide, 2-(S-Propylsulfinylmethyl)-1-bromobenzene. Reagents like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.

Oxidation to Sulfone: Using an excess of a strong oxidizing agent, such as hydrogen peroxide, m-CPBA, or potassium peroxymonosulfate (B1194676) (Oxone®), the thioether can be fully oxidized to the corresponding sulfone, 2-(S-Propylsulfonylmethyl)-1-bromobenzene.

ProductOxidation State of SulfurTypical Reagent(s)
Sulfoxide S(IV)1 eq. H₂O₂, 1 eq. m-CPBA, NaIO₄
Sulfone S(VI)Excess H₂O₂, Excess m-CPBA, Oxone®

The lone pair of electrons on the sulfur atom makes the thioether group nucleophilic. This allows it to react with electrophiles, particularly alkylating agents, to form sulfonium (B1226848) salts. nih.govgoogle.com

Sulfonium Salt Formation: Treatment of this compound with an alkylating agent like methyl iodide (CH₃I) or methyl triflate (MeOTf) results in the formation of a tertiary sulfonium salt. nih.govresearchgate.net The product is a salt containing a positively charged sulfur atom bonded to three carbon substituents. manchester.ac.uk

Sulfur Ylide Formation: The protons on the carbon atom adjacent (alpha) to the positively charged sulfur in a sulfonium salt are acidic. Treatment with a strong, non-nucleophilic base (e.g., sodium hydride, n-butyllithium) can deprotonate this position to generate a sulfur ylide. A sulfur ylide is a neutral molecule containing a formal positive charge on sulfur and a formal negative charge on the adjacent carbon. These ylides are valuable synthetic intermediates, most notably for their use in the Corey-Chaykovsky reaction to form epoxides from carbonyl compounds.

Carbon-Sulfur Bond Cleavage and Exchange Reactions

The carbon-sulfur bond in the propylthiomethyl moiety of this compound is susceptible to cleavage under various conditions, leading to a range of functional group transformations. These reactions are often predicated on the activation of the sulfur atom or the benzylic carbon.

One potential pathway for C-S bond cleavage involves reductive methods. For instance, treatment with dissolving metal reductants, such as sodium in liquid ammonia, could lead to the cleavage of the benzyl-sulfur bond to generate 2-bromo-toluene and propylthiol. Alternatively, catalytic hydrogenation could also achieve this transformation, though it might also affect the carbon-bromine bond depending on the catalyst and reaction conditions.

Oxidative cleavage represents another significant reaction class. mdpi.com Oxidation of the sulfide (B99878) to a sulfoxide or sulfone would activate the benzylic position towards nucleophilic substitution, facilitating the departure of the sulfur-containing group. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could be employed for this initial oxidation. Subsequent treatment with a nucleophile could then displace the sulfinyl or sulfonyl group.

Furthermore, reactions involving organometallic reagents could induce C-S bond cleavage. For example, the formation of an organolithium or Grignard reagent at the ortho-position (by lithium-halogen exchange or magnesium insertion) could be followed by an intramolecular rearrangement or reaction with an external electrophile, potentially leading to the cleavage of the C-S bond.

The table below summarizes hypothetical C-S bond cleavage reactions of this compound.

Reagent/ConditionExpected Major Product(s)Reaction Type
Na / NH₃ (l)2-Bromo-toluene, PropylthiolReductive Cleavage
H₂ / Pd-C2-Bromo-toluene, PropaneHydrogenolysis
1. m-CPBA; 2. Nu⁻2-Bromo-benzyl-Nu, Propylsulfinic acidOxidative-Nucleophilic Substitution
1. n-BuLi; 2. H₂O2-(Propylthiomethyl)benzeneReductive Dehalogenation

Intramolecular Cyclization Reactions for Heterocyclic System Synthesis

The presence of both a bromo-substituent on the aromatic ring and a tethered sulfur nucleophile in this compound makes it an ideal precursor for the synthesis of sulfur-containing heterocyclic systems via intramolecular cyclization. These reactions are typically mediated by transition metals or proceed through the formation of an aryne intermediate.

Palladium-catalyzed intramolecular C-S coupling represents a powerful strategy for the synthesis of thia-heterocycles. In the presence of a palladium catalyst, a suitable ligand, and a base, an intramolecular Buchwald-Hartwig type reaction could occur. This would involve the oxidative addition of the palladium catalyst to the C-Br bond, followed by intramolecular coordination of the sulfur atom and subsequent reductive elimination to form a six-membered dihydrobenzothiin ring system.

Alternatively, generation of an aryne intermediate at the 1,2-position of the benzene ring, for example by treatment with a strong base like sodium amide, could be followed by an intramolecular nucleophilic attack by the sulfur atom. This would also lead to the formation of a cyclized product.

The outcomes of these cyclization reactions are detailed in the following table.

Reagent/ConditionProductReaction Type
Pd(OAc)₂, Ligand, BaseDihydrobenzothiin derivativeIntramolecular C-S Coupling
NaNH₂ / NH₃ (l)Dihydrobenzothiin derivativeAryne-mediated Cyclization

Chemoselectivity and Regioselectivity in Reactions of Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—namely the C-Br bond, the C-S bond, the benzylic protons, and the aromatic ring itself—raises important questions of chemoselectivity and regioselectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reactions involving organometallic intermediates, the choice of the organometallic reagent and reaction conditions would be crucial. A hard nucleophile like an organolithium reagent generated via lithium-halogen exchange would likely react preferentially at the most electrophilic site. In contrast, softer nucleophiles might favor reaction at the sulfur atom. In palladium-catalyzed cross-coupling reactions, the C-Br bond is expected to be significantly more reactive than the C-S bond, allowing for selective functionalization at the aromatic ring without disturbing the propylthiomethyl group.

Regioselectivity concerns the site at which a reaction occurs when multiple positions are available. ambeed.com For electrophilic aromatic substitution reactions on the benzene ring of this compound, the directing effects of the bromo and propylthiomethyl substituents would determine the position of the incoming electrophile. The bromo group is an ortho-, para-director, while the propylthiomethyl group is also generally considered to be ortho-, para-directing. The interplay of their electronic and steric effects would dictate the regiochemical outcome. Given the steric bulk of the propylthiomethyl group, substitution at the para-position relative to this group (position 5) might be favored.

The table below outlines the expected selectivity in various reactions.

Reaction TypeReagentExpected SelectivityMajor Product Position
Electrophilic Aromatic SubstitutionHNO₃ / H₂SO₄Regioselective5-Nitro-2-(S-propylthiomethyl)-1-bromobenzene
Palladium-Catalyzed Cross-CouplingR-B(OH)₂, Pd catalystChemoselective2-(S-Propylthiomethyl)-1-R-benzene
Metal-Halogen Exchangen-BuLiChemoselective2-(S-Propylthiomethyl)phenyllithium

Advanced Spectroscopic and Structural Characterization Techniques for 2 S Propylthiomethyl 1 Bromobenzene and Its Derivatives

High-Resolution Mass Spectrometry and Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other molecules that may have the same nominal mass.

For 2-(S-Propylthiomethyl)-1-bromobenzene (C₁₀H₁₃BrS), HRMS would provide its exact mass, confirming the presence and number of each element. Furthermore, the isotopic distribution pattern is highly characteristic. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a distinctive M and M+2 isotopic cluster of almost equal intensity. The presence of sulfur, with its ³⁴S isotope, would further contribute to the M+2 peak. Analysis of this isotopic pattern provides definitive evidence for the presence of these elements.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₁₀H₁₃BrS
Isotopic PeakTheoretical m/zRelative Abundance (%)Elemental Composition
[M]⁺ (using ⁷⁹Br, ³²S)244.0027100.0C₁₀H₁₃⁷⁹Br³²S
[M+1]⁺245.005711.0Mainly ¹³C₁C₉H₁₃⁷⁹Br³²S
[M+2]⁺ (using ⁸¹Br, ³²S)246.000697.7C₁₀H₁₃⁸¹Br³²S
[M+2]⁺ (using ⁷⁹Br, ³⁴S)246.00014.5C₁₀H₁₃⁷⁹Br³⁴S

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

While HRMS confirms the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity, establishing the molecule's constitutional isomer. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons in the propyl group (H-1' with H-2', and H-2' with H-3') and among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is used to assign the carbon signals for all protonated carbons in the molecule, such as the CH₂ groups of the propylthiomethyl chain and the C-H groups on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. For a flexible molecule like this, NOESY could help confirm the spatial proximity between the benzylic methylene (B1212753) protons and the aromatic proton at the C-6 position.

Table 2: Hypothetical ¹H and ¹³C NMR Assignments and Correlations for this compound
Position¹³C δ (ppm)¹H δ (ppm)Key COSY CorrelationsKey HMBC Correlations
1123.5--H-6, H-2', H-S-CH₂
2139.0--H-3, H-S-CH₂
3128.87.55H-4C-1, C-2, C-5
4129.57.15H-3, H-5C-2, C-6
5127.97.30H-4, H-6C-1, C-3
6133.07.50H-5C-2, C-4
S-CH₂38.53.80H-1'C-1, C-2, C-6, C-1'
1'34.02.55S-CH₂, H-2'S-CH₂, C-2', C-3'
2'22.51.65H-1', H-3'C-1', C-3'
3'13.80.95H-2'C-1', C-2'

X-ray Diffraction Analysis of Crystalline Forms and Co-Crystals

X-ray diffraction on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique requires growing a high-quality single crystal of the compound, which can be a challenging step.

If a suitable crystal is obtained, the analysis would yield a wealth of data, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the covalent structure.

Conformation: The exact conformation of the propylthiomethyl side chain in the crystal lattice.

Intermolecular Interactions: Identification of non-covalent interactions such as van der Waals forces, C-H···π interactions, or potential bromine-sulfur interactions, which dictate how the molecules pack together in the crystal.

The study could also be extended to co-crystals, where the target molecule is crystallized with another compound to form a new crystalline solid with potentially different properties.

Table 3: Hypothetical Key Crystallographic Parameters for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5°
C(aromatic)-Br Bond Length1.90 Å
C(aromatic)-S Bond Length1.82 Å
C(sp³)-S Bond Length1.85 Å
C-S-C Bond Angle105.2°

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. cdnsciencepub.com These techniques are highly sensitive to the specific functional groups present and can also provide insights into the molecule's conformation. rsc.orgnih.govmdpi.com The two methods are complementary; some vibrations are strong in IR and weak in Raman, and vice versa.

For this compound, key expected vibrational bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

CH₂ bending (scissoring): Around 1465 cm⁻¹.

C-S stretching: These vibrations are often weak and appear in the fingerprint region (600-800 cm⁻¹). cdnsciencepub.com

C-Br stretching: Typically found at low frequencies, often below 600 cm⁻¹.

Advanced studies could involve variable-temperature vibrational spectroscopy to investigate the presence of different conformers (rotational isomers) in equilibrium. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific bands can be assigned to specific conformers, providing insight into the molecule's dynamic behavior.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Activity
Aromatic C-H Stretch3100 - 3000IR & Raman
Aliphatic C-H Stretch3000 - 2850IR & Raman (Strong)
Aromatic C=C Stretch1600 - 1450IR & Raman
CH₂ Bend~1465IR (Strong)
C-S Stretch800 - 600Raman (Moderate), IR (Weak)
C-Br Stretch600 - 500IR & Raman

Computational and Theoretical Investigations on 2 S Propylthiomethyl 1 Bromobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

No published studies employing Density Functional Theory (DFT) to specifically calculate the electronic structure, molecular orbitals (such as HOMO and LUMO energies), or electron density distribution for 2-(S-Propylthiomethyl)-1-bromobenzene were found. While DFT is a common method for such analyses in related aromatic and sulfur-containing compounds, this particular molecule does not appear to have been the subject of such research.

Computational Modeling of Reaction Pathways and Transition States

There is no available research in the searched scientific literature that computationally models the reaction pathways or transition states involving this compound. Investigations into its reactivity, potential reaction mechanisms, and associated energy barriers using computational methods have not been reported.

Conformational Landscape Analysis and Molecular Dynamics Simulations

A search for studies on the conformational landscape of this compound yielded no results. There are no published reports on the identification of stable conformers, rotational energy barriers, or the application of molecular dynamics simulations to understand its dynamic behavior and intermolecular interactions in different environments.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra) of this compound were found. Furthermore, there is a lack of research on its intermolecular interaction patterns, such as hydrogen bonding or van der Waals forces, analyzed through computational modeling.

Strategic Applications of 2 S Propylthiomethyl 1 Bromobenzene in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Aryl-Sulfur Architectures

The presence of both a bromo substituent and a thioether moiety makes 2-(S-Propylthiomethyl)-1-bromobenzene an ideal precursor for the synthesis of intricate aryl-sulfur compounds. The carbon-bromine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Notably, the Suzuki-Miyaura coupling reaction allows for the introduction of new aryl or vinyl groups at the bromine position, leading to the formation of more complex biaryl or styrenyl structures. researchgate.net Similarly, the Buchwald-Hartwig amination can be employed to introduce nitrogen-based functional groups, further expanding the molecular diversity. nih.govresearchgate.net These reactions are known for their high efficiency and tolerance of various functional groups, making them suitable for the late-stage functionalization of complex molecules.

The propylthiomethyl group can also participate in various transformations. For instance, oxidation of the sulfur atom can yield sulfoxides or sulfones, which have distinct electronic properties and can act as directing groups in subsequent electrophilic aromatic substitution reactions. The flexibility of the propyl chain also allows for conformational diversity in the final molecular architecture.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, base 2-(S-Propylthiomethyl)-biphenyl derivatives
Buchwald-Hartwig Amine Pd₂(dba)₃, phosphine (B1218219) ligand, base N-Aryl-2-(S-propylthiomethyl)aniline derivatives
Heck Alkene Pd(OAc)₂, phosphine ligand, base 2-(S-Propylthiomethyl)-stilbene derivatives

Precursor for Diverse Sulfur-Containing Heterocyclic Systems

The ortho-disposed bromo and propylthiomethyl groups in this compound provide a perfect scaffold for the construction of various sulfur-containing heterocyclic systems through intramolecular cyclization reactions. These heterocycles are prevalent in many biologically active compounds and functional materials. malayajournal.orgresearchgate.net

One of the most straightforward applications is the synthesis of benzothiophene (B83047) derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.net Through a lithiation-substitution sequence, the bromine atom can be exchanged for lithium, creating a nucleophilic center that can then attack an electrophile. Alternatively, intramolecular cyclization can be induced under various conditions. For instance, treatment with a strong base could potentially lead to the formation of a six-membered ring containing sulfur via an intramolecular nucleophilic substitution.

Furthermore, the propylthiomethyl side chain can be chemically modified to facilitate different cyclization pathways. For example, oxidation of the sulfur to a sulfone would activate the adjacent methylene (B1212753) group for deprotonation, creating a carbanion that could participate in intramolecular cyclization. The development of transition-metal-free cyclization methods is also an area of active research. nih.govrsc.org

Incorporation into Functional Polymeric Materials

The reactivity of the bromine atom in this compound makes it a valuable monomer for the synthesis of functional polymers. Metal-catalyzed polymerization techniques, in particular, can be utilized to create polymers with well-defined structures and properties. mdpi.com

For instance, after conversion of the bromo group to a boronic acid or ester, this compound can be used in Suzuki polymerization to produce conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the sulfur-containing side chain can influence the polymer's solubility, morphology, and electronic properties.

Alternatively, the molecule could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, through a cross-coupling reaction. The resulting monomer could then be polymerized using standard techniques like free-radical or controlled radical polymerization to yield polymers with pendant propylthiomethyl-phenyl groups. These pendant groups could then be further modified to introduce specific functionalities or to act as cross-linking sites.

Development of Novel Chemical Probes and Catalytic Ligands

The unique combination of a soft sulfur donor and a potentially coordinating aryl group makes this compound an attractive starting material for the synthesis of novel chemical probes and catalytic ligands. nih.govresearchgate.net The sulfur atom can act as a binding site for heavy metal ions, making it a potential scaffold for fluorescent probes for metal detection.

In the field of asymmetric catalysis, chiral ligands are crucial for controlling the stereochemical outcome of a reaction. researchgate.net By introducing chirality into the this compound framework, for example, by modifying the propyl group or by creating atropisomers through appropriate substitution, new classes of sulfur-containing chiral ligands could be developed. snnu.edu.cn These ligands could then be used in a variety of metal-catalyzed asymmetric transformations. The design and synthesis of such ligands is a highly active area of research, with the potential to lead to more efficient and selective catalytic systems. nih.govrsc.org

Emerging Research Frontiers and Future Prospects for 2 S Propylthiomethyl 1 Bromobenzene Chemistry

Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. researchgate.netacsgcipr.org The synthesis and subsequent transformations of 2-(S-Propylthiomethyl)-1-bromobenzene are prime candidates for the application of these principles.

Synthesis:

Conventional methods for the synthesis of aryl thioethers often involve the use of harsh reagents and solvents. Green alternatives could focus on several key areas:

Solvent Selection: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents. For instance, copper-catalyzed couplings of aldehydes and thiols have been successfully performed in water. rsc.org

Catalyst Choice: Employing earth-abundant metal catalysts (e.g., iron, copper) in place of precious metals like palladium can reduce cost and environmental impact. thieme-connect.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Thiol-ene/yne reactions, which are radical processes, offer high atom economy for the formation of C-S bonds. acsgcipr.org

A hypothetical green synthesis of this compound could involve the reaction of 1-bromo-2-(bromomethyl)benzene with propanethiol using a recyclable catalyst in a green solvent.

Transformations:

Green approaches to the transformation of this compound would focus on C-Br bond functionalization. Palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-heteroatom bond formation, can be made greener through the use of highly efficient catalysts that allow for low catalyst loadings and milder reaction conditions. acs.org The use of aqueous media or solvent-free conditions for such transformations is a key area of research.

Green Chemistry PrincipleApplication to this compound Chemistry
Prevention Designing syntheses to avoid waste generation.
Atom Economy Utilizing addition reactions like thiol-ene coupling for synthesis.
Less Hazardous Synthesis Employing non-toxic reagents and catalysts.
Safer Solvents & Auxiliaries Using water or other benign solvents. rsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks Investigating bio-based sources for starting materials.
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.
Catalysis Using catalytic reagents over stoichiometric ones. thieme-connect.comnih.govacs.org

Innovative Catalytic Systems for Challenging Chemical Reactions

The dual functionality of this compound, with its thioether and aryl bromide groups, opens avenues for a range of catalytic transformations. Innovative catalytic systems are crucial for achieving high selectivity and efficiency in these reactions.

Cross-Coupling Reactions:

The aryl bromide moiety is a versatile handle for transition metal-catalyzed cross-coupling reactions. While palladium has been the dominant catalyst in this area, recent research has focused on developing more sustainable and cost-effective catalysts based on nickel, copper, and iron. researchgate.netthieme-connect.comrsc.org For instance, nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides has been reported. rsc.org A general palladium-catalyzed system has also been developed for the coupling of aryl halides with thiols, demonstrating high turnover numbers. acs.org

C-H Functionalization:

Direct C-H functionalization of the aromatic ring presents an atom-economical alternative to traditional cross-coupling reactions. Catalytic systems that can selectively activate C-H bonds in the presence of the C-Br and C-S bonds would enable the introduction of new functional groups without the need for pre-functionalized starting materials. Research into substrate-selective C-H functionalization of organosulfur compounds is an emerging field. nih.gov

C-S Bond Cleavage and Functionalization:

The thioether linkage, while generally stable, can be activated under specific catalytic conditions. Transition metal catalysts can mediate the cleavage of the C-S bond, allowing for the subsequent formation of new C-C or C-heteroatom bonds. unipr.it This strategy could be employed to modify the propylthiomethyl side chain, leading to a diverse range of derivatives.

Catalyst SystemPotential ReactionAdvantages
Palladium-based Catalysts Suzuki, Heck, Buchwald-Hartwig couplings at the C-Br bond. researchgate.netnih.govacs.orgHigh efficiency and functional group tolerance.
Nickel-based Catalysts Cross-coupling and C-S bond activation. rsc.orgLower cost compared to palladium.
Copper-based Catalysts Ullmann-type couplings. thieme-connect.comnih.govAbundant and inexpensive.
Iron-based Catalysts Cross-coupling reactions. researchgate.netEnvironmentally benign and cost-effective.

Exploration of Photoredox and Electrocatalytic Methodologies

Photoredox and electrocatalysis offer powerful and sustainable alternatives to traditional thermal methods for chemical synthesis. These techniques often proceed under mild conditions and can enable unique reaction pathways.

Photoredox Catalysis:

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to activate organic molecules. rsc.org This methodology could be applied to this compound in several ways:

C-Br Bond Functionalization: Photoredox-mediated atom transfer radical addition (ATRA) reactions could be used to functionalize the aryl bromide.

C-S Bond Cleavage: The thioether moiety can be oxidized by a photoredox catalyst to a radical cation, which can then undergo C-S bond cleavage to generate a benzylic radical. unipr.itresearchgate.net This intermediate could be trapped by various nucleophiles to form new C-C or C-N bonds.

C-S Bond Formation: Photocatalytic methods are also being developed for the formation of C-S bonds, which could be relevant for the synthesis of derivatives. rsc.orgresearchgate.net

Electrocatalysis:

Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgrsc.org Potential applications for this compound include:

Reductive Coupling: The aryl bromide can be electrochemically reduced to an aryl radical or anion, which can then participate in coupling reactions.

Oxidative C-S Bond Formation: Electrochemical oxidation of thiols can generate thiyl radicals, which can then react with suitable partners. This could be a route to synthesize derivatives of the target compound. researchgate.net

Mediated Reactions: An electrochemically generated mediator can be used to drive catalytic cycles for various transformations, potentially lowering overpotentials and improving selectivity.

MethodologyPotential TransformationKey Features
Photoredox Catalysis C-Br functionalization, C-S bond cleavage. unipr.itresearchgate.netMild reaction conditions, use of visible light as a sustainable energy source.
Electrocatalysis Reductive coupling of the aryl bromide, oxidative C-S bond formation. acs.orgresearchgate.netAvoids stoichiometric reagents, precise control over reaction potential.

Development of Advanced Functional Materials Based on Its Derivatives

Organosulfur compounds are integral components of a wide range of functional materials due to their unique electronic and physical properties. britannica.comjmchemsci.com Derivatives of this compound could serve as valuable building blocks for such materials.

Conducting Polymers:

Polythiophenes are a well-known class of conducting polymers. britannica.com By transforming the bromobenzene (B47551) moiety into a thiophene (B33073) ring through catalytic cross-coupling reactions, and subsequently polymerizing the resulting monomer, novel poly(thioether)-substituted polythiophenes could be synthesized. The thioether side chains could influence the solubility, processability, and solid-state packing of the polymer, thereby tuning its electronic properties.

Organic Electronics:

The incorporation of sulfur atoms into organic molecules can have a profound impact on their charge transport properties. Derivatives of this compound could be explored as components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The thioether group can influence molecular packing and intermolecular interactions, which are critical for efficient device performance.

Biologically Active Molecules:

The thioether moiety is present in numerous biologically active compounds and pharmaceuticals. jmchemsci.comresearchgate.net The this compound scaffold could be a starting point for the synthesis of novel drug candidates. The aryl bromide provides a convenient point for diversification through cross-coupling reactions to introduce various pharmacophores.

Material ClassPotential DerivativeApplication
Conducting Polymers Poly(thiophene) with propylthiomethyl side chains.Organic electronics, sensors.
Organic Semiconductors π-conjugated systems incorporating the thioether moiety.OFETs, OPVs.
Biologically Active Compounds Diversified structures via C-Br functionalization.Drug discovery.
Ligands for Catalysis Phosphine (B1218219) or N-heterocyclic carbene derivatives.Homogeneous catalysis.

Q & A

Q. What are the optimal synthetic routes for 2-(S-Propylthiomethyl)-1-bromobenzene, and how can by-product formation be minimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-propyl groups can be introduced via Mitsunobu reactions or alkylation of thiols with brominated intermediates. To minimize by-products (e.g., disulfide formation), use inert atmospheres (N₂/Ar) and reducing agents like tris(2-carboxyethyl)phosphine (TCEP). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation (as in analogous brominated compounds ) is critical. Monitoring reaction progress with TLC or GC-MS ensures intermediate stability.

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical configuration (S-propylthiomethyl group) and purity?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can resolve stereochemistry via coupling constants (e.g., vicinal coupling in CH₂-S groups) and diastereotopic proton splitting. For example, AB patterns in analogous bromoethylbenzene derivatives were resolved at 400 MHz .
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) with UV detection to separate enantiomers.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while MS/MS fragmentation distinguishes structural isomers .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodological Answer : Store the compound in anhydrous, aprotic solvents (e.g., dichloromethane or THF) under inert gas to prevent hydrolysis of the C-Br bond. Phase-change data for similar brominated aromatics indicate decomposition above 143°C . Stability studies using accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis can quantify degradation products.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of the C-Br bond in cross-coupling reactions?

  • Methodological Answer : Divergent reactivity (e.g., Suzuki vs. Ullmann coupling yields) may arise from steric hindrance from the S-propylthiomethyl group or competing side reactions. Systematic studies using DFT calculations (e.g., bond dissociation energy analysis) and kinetic monitoring via in-situ IR spectroscopy can clarify mechanisms. Compare catalytic systems (Pd vs. Cu ligands) and additives (e.g., Cs₂CO₃ vs. K₃PO₄) to identify optimal conditions .

Q. What experimental strategies address discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictory bioactivity (e.g., cytotoxicity vs. inertness) may stem from impurities or assay variability. Implement orthogonal assays:
  • In vitro : Test against multiple cell lines (e.g., MCF-7, HEK293) with standardized protocols .
  • Analytical rigor : Use LC-MS to verify compound integrity post-assay.
  • Meta-analysis : Compare datasets using multivariate statistics to isolate structural determinants of activity (e.g., thiomethyl vs. bromine positioning) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced electronic properties?

  • Methodological Answer : Density functional theory (DFT) simulations predict electronic effects (e.g., HOMO-LUMO gaps, dipole moments) when modifying substituents. For instance, replacing bromine with electron-withdrawing groups (NO₂) or extending conjugation (vinyl groups) alters charge distribution. Validate predictions via cyclic voltammetry and UV-vis spectroscopy .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for reconciling inconsistent yield data in scaled-up syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, mixing rates). Use response surface methodology (RSM) to optimize parameters. Reproducibility checks should include inter-laboratory validation and blind replicates. Tools like AI-driven synthesis planners (e.g., Reaxys or Pistachio ) can suggest alternative routes.

Q. How should researchers handle contradictory crystallography data for this compound’s derivatives?

  • Methodological Answer : Discrepancies in crystal packing or unit-cell parameters may arise from polymorphism or solvent inclusion. Perform:
  • Single-crystal XRD : For multiple batches, ensuring identical crystallization conditions.
  • PXRD : To detect polymorphic phases.
  • Thermogravimetric analysis (TGA) : Confirm solvent-free structures. Cross-reference with Cambridge Structural Database entries for analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.